![molecular formula C13H15N5 B12232077 7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B12232077.png)
7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane
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Overview
Description
7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and pyrimidine rings within its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a pyrimidine precursor under controlled conditions. For example, the reaction might involve the use of hydrazinopyrimidine and acetylacetone in ethanol, with the mixture heated under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and pyrimidine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The pyrazole and pyrimidine rings can interact with biological macromolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-di(1H-pyrazol-1-yl)pyridines: Similar in structure but with pyridine instead of pyrimidine.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines: Contains both pyrazole and pyrimidine rings but with different substitution patterns.
Uniqueness
7-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane is unique due to its bicyclic heptane structure combined with pyrazole and pyrimidine rings. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N5 |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
7-(6-pyrazol-1-ylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H15N5/c1-6-16-17(7-1)12-8-13(15-9-14-12)18-10-2-3-11(18)5-4-10/h1,6-11H,2-5H2 |
InChI Key |
FMQVOVHAMWVKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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